

# Izorlisib at a Glance

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Izorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

Get Quote

**Izorlisib** (also known as CH-5132799, PA-799, and ChEMBL1684984) is a small-molecule inhibitor investigated for targeting phosphoinositide 3-kinases (PI3Ks), with a particular focus on the PI3K $\alpha$  isoform [1].

The table below summarizes its published binding affinity (IC<sub>50</sub>) for various class I PI3K isoforms and mTOR, based on data from the Guide to Pharmacology (GtoPdb) and ChEMBL [1].

| Target Protein                  | Gene           | IC <sub>50</sub> (nM) | pIC <sub>50</sub> |
|---------------------------------|----------------|-----------------------|-------------------|
| PI3-kinase p110-alpha subunit   | <b>PIK3CA</b>  | <b>14</b>             | <b>7.85</b>       |
| PI3-kinase p110-gamma subunit   | <i>PIK3CG</i>  | 36                    | 7.44              |
| PI3-kinase p110-beta subunit    | <i>PIK3CB</i>  | 120                   | 6.92              |
| Mechanistic target of rapamycin | <i>MTOR</i>    | 120                   | 6.92              |
| PI3-kinase p110-delta subunit   | <i>PIK3CD</i>  | 500                   | 6.30              |
| PI3KC2beta                      | <i>PIK3C2B</i> | 5300                  | 5.28              |
| Vps34                           | <i>PIK3C3</i>  | >10000                | <5                |
| PI3KC2alpha                     | <i>PIK3C2A</i> | >10000                | <5                |

This profile highlights **Izorlisib**'s role as a **potent and selective PI3K $\alpha$  inhibitor** and a dual PI3K/mTOR inhibitor, which was a key focus in early development to overcome limitations of first-generation compounds [2] [3].

## Scientific Context and Development

Understanding **Izorlisib**'s properties is aided by the broader context of PI3K inhibitor research.

- **Structural Basis for Inhibition:** Like other class I PI3K inhibitors, **Izorlisib** is designed to target the ATP-binding pocket of the p110 catalytic subunit [2] [4]. The high selectivity for p110 $\alpha$  is difficult to achieve due to strong structural conservation across PI3K isoforms, making **Izorlisib**'s profile notable [3] [4].
- **Role in PI3K Signaling Pathway:** **Izorlisib** acts on the p110 $\alpha$  catalytic subunit to inhibit the hyperactive PI3K/AKT/mTOR signaling pathway, a key driver in many cancers [5] [2] [6]. The following diagram illustrates this signaling cascade and **Izorlisib**'s point of inhibition.



[Click to download full resolution via product page](#)

***Need Custom Synthesis?***

*Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).*

## References

1. izarlisib | Ligand Activity Charts [guidetopharmacology.org]
2. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]
3. A deep learning-based theoretical protocol to identify ... [pubmed.ncbi.nlm.nih.gov]
4. Molecular Basis of Oncogenic PI3K Proteins - PMC [pmc.ncbi.nlm.nih.gov]
5. Can improved use of biomarkers alter the fate of PI3K pathway ... [pmc.ncbi.nlm.nih.gov]
6. Pharmacodynamic Biomarker Development for PI3K ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Izorlisib at a Glance]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548364#izorlisib-metabolism>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)